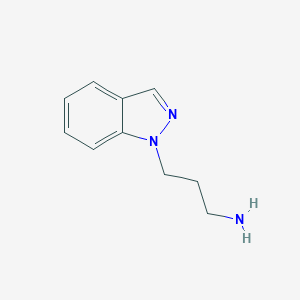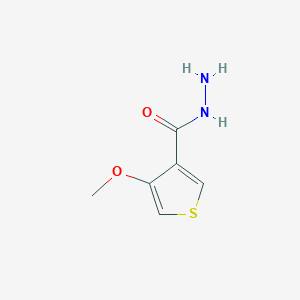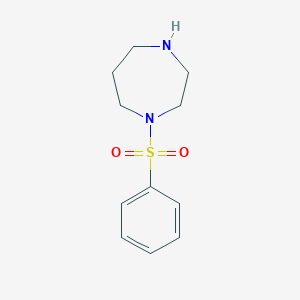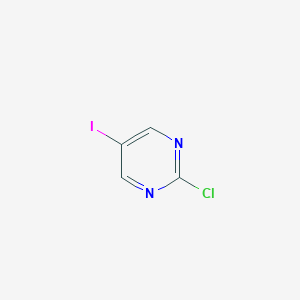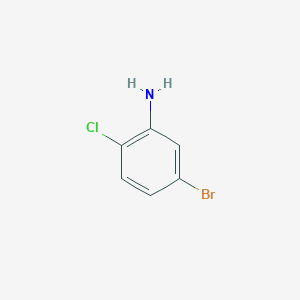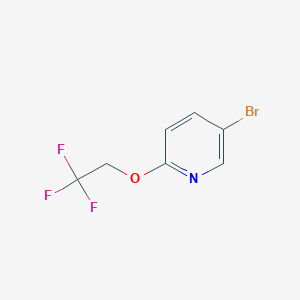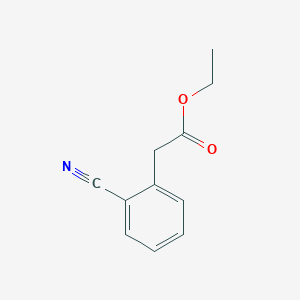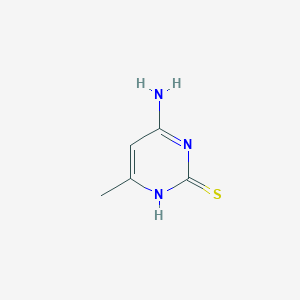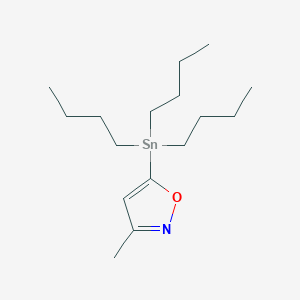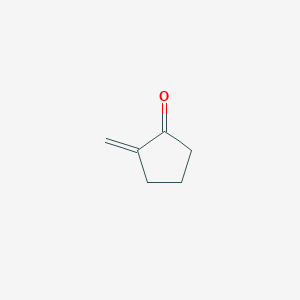
2-Methylenecyclopentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylenecyclopentanone is an organic compound with the molecular formula C₆H₈O. It is a cyclic ketone with a methylene group attached to the cyclopentane ring. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methylenecyclopentanone can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with formaldehyde in the presence of a base, leading to the formation of the methylene group. Another method includes the use of the Morita-Baylis-Hillman reaction, where 2-cyclopenten-1-one reacts with formalin in the presence of a phosphine catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are crucial factors in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylenecyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylene group allows for various substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and substituted cyclopentanones, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Methylenecyclopentanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methylenecyclopentanone involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the methylene group and the ketone functionality, which allows it to participate in various chemical reactions. These interactions can lead to the formation of different products, depending on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
- 2-Methyl-2-cyclopentenone
- 2-Hydroxy-3-methyl-2-cyclopenten-1-one
- 2-Methylidenecyclopentan-1-ol
Comparison: 2-Methylenecyclopentanone is unique due to its methylene group, which imparts distinct reactivity compared to similar compounds. For example, 2-Methyl-2-cyclopentenone lacks the methylene group, resulting in different chemical behavior and reactivity. Similarly, 2-Hydroxy-3-methyl-2-cyclopenten-1-one has a hydroxyl group, which significantly alters its chemical properties and applications .
Propriétés
Numéro CAS |
1489-50-5 |
|---|---|
Formule moléculaire |
C6H8O |
Poids moléculaire |
96.13 g/mol |
Nom IUPAC |
2-methylidenecyclopentan-1-one |
InChI |
InChI=1S/C6H8O/c1-5-3-2-4-6(5)7/h1-4H2 |
Clé InChI |
SLRKFRUSEKUSAF-UHFFFAOYSA-N |
SMILES |
C=C1CCCC1=O |
SMILES canonique |
C=C1CCCC1=O |
Synonymes |
2-Methylenecyclopentanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


